molecular formula C8H9NO4S B1222155 2-磺酰氨基乙酰苯酚 CAS No. 74538-97-9

2-磺酰氨基乙酰苯酚

货号: B1222155
CAS 编号: 74538-97-9
分子量: 215.23 g/mol
InChI 键: MOISSRPSFZRNRT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Sulfamoylacetylphenol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the sulfonamide class of compounds, which are known for their antibacterial, antifungal, and antiviral properties. In

科学研究应用

毒代动力学和作用方式

结构与 2-磺酰氨基乙酰苯酚相似的全氟烷基酸盐及其衍生物在消费和工业应用中至关重要。然而,它们在全球的分布、环境持久性、在人类和野生动物中的存在以及实验室动物模型毒性引起了重大的科学、监管和公众利益。了解此类化合物的毒代动力学和作用方式对于评估其对健康和环境的影响至关重要 (Andersen 等,2008)

偶氮磺胺化合物中的抗氧化活性

对磺胺类药物(类似于 2-磺酰氨基乙酰苯酚)的研究表明它们具有作为抗氧化剂的潜力。偶氮磺胺化合物的合成及其作为抗氧化剂的评价表明,这些化合物可以具有显着的抗氧化活性,这可能在各种治疗和工业应用中很有用 (Muhammad-Ali 等,2019)

治疗中的磺胺酸盐

磺胺酸衍生物,包括磺胺酸盐,表现出广泛的药理应用。它们被用于设计针对耐药感染、抗病毒剂和抗癌药物的抗生素。这些化合物(类似于 2-磺酰氨基乙酰苯酚)的化学结构允许其用于多种治疗应用,突出了它们在药物化学中的重要性 (Winum 等,2004)

室内和室外空气浓度

2-磺酰氨基乙酰苯酚等化合物,特别是全氟烷基和多溴联苯醚,被用于各种家庭和工作场所产品中。它们在偏远地区的存在和在食物链中的积累需要研究其在室内和室外环境中的来源特征和强度。此类研究对于环境监测和监管至关重要 (Shoeib 等,2004)

新颖的治疗应用

磺胺类药物的治疗潜力(与 2-磺酰氨基乙酰苯酚具有功能相似性)是显着的。它们在酶抑制中的作用,包括碳酸酐酶和一系列蛋白酶,使它们在针对癌症、青光眼和炎症等各种疾病的药物设计中很有价值。这突出了结构上类似于 2-磺酰氨基乙酰苯酚的化合物在治疗中的广泛应用范围 (Winum 等,2006)

未来方向

The future directions for research on 2-Sulfamoylacetylphenol could involve further investigation into its role as a metabolite of Zonisamide and its potential applications in various fields of research .

作用机制

Target of Action

2-Sulfamoylacetylphenol (SMAP) is a metabolite of the antiepileptic drug zonisamide .

Mode of Action

Zonisamide, from which smap is derived, is known to inhibit voltage-gated sodium channels and t-type calcium channels . This results in the stabilization of neuronal membranes, suppression of neuronal hypersynchronization, and inhibition of the spread of seizure discharges .

Biochemical Pathways

The formation of SMAP from zonisamide occurs in the liver under anaerobic conditions . This process is mediated by the cytochrome P450 enzyme, specifically the CYP3A4 isoenzyme . The rate of this NADPH-dependent reaction is much more rapid than that of the NADH-dependent reaction .

Pharmacokinetics

Zonisamide undergoes moderate metabolism in the liver, primarily acetylation to form N-acetyl zonisamide (20%) and reduction to form SMAP (50%), the latter being subsequently glucuronidated . The reduction of zonisamide to SMAP is mediated by the CYP3A4 isoenzyme . Approximately 30% of an administered dose of zonisamide is excreted as unchanged zonisamide in urine .

Result of Action

The parent compound zonisamide has been shown to have antiepileptic effects, likely due to its ability to inhibit voltage-gated sodium channels and t-type calcium channels .

Action Environment

The formation of SMAP from zonisamide in rat liver microsomes was found to be optimal around pH 7.0 . The reductive metabolism of zonisamide to SMAP was almost completely inhibited by carbon monoxide, and was increased by pretreatment of rats with phenobarbital and pregnenolone 16 alpha-carbonitrile . These results suggest that the action of SMAP can be influenced by environmental factors such as pH and the presence of other substances .

生化分析

Biochemical Properties

2-Sulfamoylacetylphenol plays a significant role in biochemical reactions, particularly in the metabolism of zonisamide. It is formed through the reduction of the benzisoxazole ring of zonisamide by cytochrome P450 (CYP) 3A4 . This reaction is NADPH-dependent and occurs optimally at a pH of around 7.0 . The formation of 2-Sulfamoylacetylphenol can be inhibited by cimetidine in a dose-dependent manner . Additionally, the compound can undergo further glucuronidation, indicating its involvement in phase II metabolic reactions .

Cellular Effects

2-Sulfamoylacetylphenol influences various cellular processes. It has been observed to interact with liver microsomes, where its formation is significantly more rapid in the presence of NADPH compared to NADH . This interaction suggests that 2-Sulfamoylacetylphenol may play a role in cellular redox reactions. Furthermore, the compound’s formation is inhibited by carbon monoxide, indicating its interaction with cytochrome P450 enzymes . These interactions can impact cell signaling pathways and gene expression, particularly those involved in drug metabolism and detoxification.

Molecular Mechanism

The molecular mechanism of 2-Sulfamoylacetylphenol involves its formation through the reduction of zonisamide by cytochrome P450 enzymes, specifically CYP3A4 . This reduction process is NADPH-dependent and occurs under anaerobic conditions . The compound can inhibit the activity of cytochrome P450 enzymes, thereby affecting the metabolism of other drugs and endogenous compounds . Additionally, 2-Sulfamoylacetylphenol can undergo glucuronidation, which facilitates its excretion from the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Sulfamoylacetylphenol can change over time. The compound is relatively stable under anaerobic conditions, but its formation can be inhibited by carbon monoxide . Long-term studies have shown that the compound’s formation is increased by pretreatment with phenobarbital and pregnenolone 16 alpha-carbonitrile, but not by ethanol, 3-methylcholanthrene, or imidazole . These findings suggest that the stability and degradation of 2-Sulfamoylacetylphenol can be influenced by various factors, including the presence of other compounds and environmental conditions.

Dosage Effects in Animal Models

The effects of 2-Sulfamoylacetylphenol vary with different dosages in animal models. Studies have shown that the compound’s formation is dose-dependent, with higher doses of zonisamide leading to increased levels of 2-Sulfamoylacetylphenol . At high doses, the compound can exhibit toxic effects, including inhibition of cytochrome P450 enzymes and disruption of cellular redox balance . These findings highlight the importance of dosage optimization in the use of 2-Sulfamoylacetylphenol in therapeutic settings.

Metabolic Pathways

2-Sulfamoylacetylphenol is involved in the metabolic pathways of zonisamide. It is formed through the reduction of the benzisoxazole ring of zonisamide by cytochrome P450 enzymes, specifically CYP3A4 . This reaction is NADPH-dependent and occurs under anaerobic conditions . The compound can undergo further glucuronidation, indicating its involvement in phase II metabolic reactions . These metabolic pathways highlight the compound’s role in drug metabolism and detoxification.

Transport and Distribution

The transport and distribution of 2-Sulfamoylacetylphenol within cells and tissues are influenced by its interactions with cytochrome P450 enzymes and other transporters . The compound is primarily formed in the liver and can be distributed to other tissues through the bloodstream . Its distribution is influenced by its binding to plasma proteins and its subsequent glucuronidation, which facilitates its excretion from the body .

Subcellular Localization

2-Sulfamoylacetylphenol is primarily localized in the liver microsomes, where it is formed through the reduction of zonisamide by cytochrome P450 enzymes . The compound’s subcellular localization is influenced by its interactions with these enzymes and its subsequent glucuronidation . These interactions can impact the compound’s activity and function within the cell, particularly in the context of drug metabolism and detoxification.

属性

IUPAC Name

2-(2-hydroxyphenyl)-2-oxoethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c9-14(12,13)5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOISSRPSFZRNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CS(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30996063
Record name 2-(2-Hydroxyphenyl)-2-oxoethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30996063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74538-97-9
Record name 2-Sulfamoylacetylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074538979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxyphenyl)-2-oxoethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30996063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-SULFAMOYLACETYL PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3E476639D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Sulfamoylacetylphenol
Reactant of Route 2
2-Sulfamoylacetylphenol
Reactant of Route 3
Reactant of Route 3
2-Sulfamoylacetylphenol
Reactant of Route 4
2-Sulfamoylacetylphenol
Reactant of Route 5
Reactant of Route 5
2-Sulfamoylacetylphenol
Reactant of Route 6
Reactant of Route 6
2-Sulfamoylacetylphenol
Customer
Q & A

Q1: How is 2-sulfamoylacetylphenol formed in the body?

A: 2-sulfamoylacetylphenol (SMAP) is a metabolite of the anticonvulsant drug zonisamide. Research has shown that it is formed through the reductive cleavage of the 1,2-benzisoxazole ring in zonisamide. This reaction primarily occurs in the liver and is catalyzed by specific enzymes. [, ]

Q2: What enzymes are involved in the metabolism of zonisamide to 2-sulfamoylacetylphenol?

A: Multiple enzymes contribute to the formation of SMAP. In the liver microsomes, cytochrome P450 enzymes, particularly those belonging to the CYP3A subfamily, play a crucial role. Studies have specifically implicated CYP3A4 in humans and CYP3A1/2 in rats as significant contributors to this metabolic pathway. [, ] Interestingly, aldehyde oxidase, a cytosolic enzyme, has also been shown to catalyze the reduction of zonisamide to SMAP, particularly in species like rabbits, hamsters, mice, and guinea pigs. []

Q3: Are there any known factors that can influence the rate of 2-sulfamoylacetylphenol formation?

A: Research suggests that certain factors can influence the rate of SMAP production. For example, pretreatment of rats with phenobarbital, a known inducer of certain cytochrome P450 enzymes, has been shown to increase the formation of SMAP. [] Conversely, the presence of cimetidine, a cytochrome P450 inhibitor, significantly reduces the formation of SMAP in both rat and human liver microsomes. [, ] These findings suggest that modulating the activity of these enzymes, particularly those from the CYP3A subfamily, could potentially influence the rate of SMAP production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。